Xipamide Xipamide Xipamide is a member of benzamides.
Xipamide is a sulfonamide-based diuretic. Xipamide acts on the distal convoluted tubules. In addition, this agent has a weak inhibitory effect on carbonic anyydrase (CA).
XIPAMIDE is a small molecule drug with a maximum clinical trial phase of IV and is indicated for cardiovascular disease.
A sulfamoylbenzamide analog of CLOPAMIDE. It is diuretic and saluretic with antihypertensive activity. It is bound to PLASMA PROTEINS, thus has a delayed onset and prolonged action.
See also: Ethoxzolamide (related).
Brand Name: Vulcanchem
CAS No.: 14293-44-8
VCID: VC21540296
InChI: InChI=1S/C15H15ClN2O4S/c1-8-4-3-5-9(2)14(8)18-15(20)10-6-13(23(17,21)22)11(16)7-12(10)19/h3-7,19H,1-2H3,(H,18,20)(H2,17,21,22)
SMILES: Array
Molecular Formula: C15H15ClN2O4S
Molecular Weight: 354.8 g/mol

Xipamide

CAS No.: 14293-44-8

Cat. No.: VC21540296

Molecular Formula: C15H15ClN2O4S

Molecular Weight: 354.8 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Xipamide - 14293-44-8

Specification

CAS No. 14293-44-8
Molecular Formula C15H15ClN2O4S
Molecular Weight 354.8 g/mol
IUPAC Name 4-chloro-N-(2,6-dimethylphenyl)-2-hydroxy-5-sulfamoylbenzamide
Standard InChI InChI=1S/C15H15ClN2O4S/c1-8-4-3-5-9(2)14(8)18-15(20)10-6-13(23(17,21)22)11(16)7-12(10)19/h3-7,19H,1-2H3,(H,18,20)(H2,17,21,22)
Standard InChI Key MTZBBNMLMNBNJL-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=CC=C1)C)NC(=O)C2=CC(=C(C=C2O)Cl)S(=O)(=O)N
Appearance Solid powder
Boiling Point N/A
Melting Point 255-256ºC

Introduction

Chemical Properties and Structure

Xipamide possesses specific chemical and physical characteristics that influence its pharmacological behavior. Table 1 summarizes these properties:

Table 1: Chemical and Physical Properties of Xipamide

PropertyValue
Chemical FormulaC15H15ClN2O4S
Molecular Weight354.81 g·mol−1
CAS Number14293-44-8
Melting Point255-256 °C
Physical FormWhite to beige powder
Density1.2743 (rough estimate)
Water Solubility58 mg/L at 25°C
DMSO Solubility20 mg/mL, clear
pKa4.75±0.04 (0.4% MeOH in H2O)
Storage ConditionsInert atmosphere, under -20°C
ATC CodeC03BA10

The molecular structure of xipamide includes a chlorinated aromatic ring with a sulfamoyl group, connected to a dimethylphenyl group via an amide linkage. This unique structure contributes to its specific binding characteristics and pharmacological activity, distinguishing it from other diuretics while maintaining similar therapeutic effects .

Pharmacokinetics

The pharmacokinetic profile of xipamide contributes significantly to its clinical utility and dosing strategies. These parameters are detailed in Table 2:

Table 2: Pharmacokinetic Parameters of Xipamide

ParameterValue
Bioavailability95%
Protein Binding98%
AbsorptionRapid oral absorption
Peak Plasma Concentration3 mg/L within one hour (20 mg dose)
Onset of Action1-2 hours
Elimination Half-life5.8 to 8.2 hours
MetabolismGlucuronide conjugation (30%)
Primary MetaboliteXipamide-O-glucuronide
ExcretionKidney (1/3) and bile duct (2/3)

A particularly notable characteristic of xipamide is that its half-life is only slightly prolonged in patients with renal failure compared to those with normal renal function. This pharmacokinetic advantage means there is minimal accumulation of the drug in renal patients, making it safer for use in this population where other diuretics might pose risks . The dual excretion pathway via both kidneys and bile further supports its utility in patients with compromised renal function, as the biliary route can compensate for reduced renal clearance .

Mechanism of Action

Xipamide exerts its therapeutic effects through several pharmacodynamic processes, primarily at the distal convoluted tubule (DCT) of the nephron, specifically targeting its central dilating section . The mechanism involves:

  • Binding to the Na+Cl− symporter, blocking the sodium-chloride transporter in the distal convoluted tubule

  • Inhibiting the reabsorption of sodium and chloride ions, leading to increased urinary output

  • Increasing the elimination of water from the body through enhanced diuresis, which reduces blood volume and subsequently lowers blood pressure

  • Increasing natriuresis (sodium excretion) and kaliuresis (potassium excretion), contributing to its diuretic effect

  • Decreasing calcium excretion while increasing magnesium excretion, differentiating its electrolyte effects from other diuretics

Unlike the structurally related thiazide diuretics, xipamide reaches its target from the peritubular (blood) side rather than the luminal side, which may contribute to its efficacy profile . Additionally, in high doses, it inhibits the enzyme carbonic anhydrase, which leads to increased secretion of bicarbonate and alkalinization of the urine .

A significant clinical advantage of xipamide over thiazide diuretics is that it remains effective even in cases of terminal kidney failure, whereas thiazides lose their efficacy in these conditions . This characteristic makes xipamide particularly valuable in patients with advanced renal disease who require diuretic therapy.

Clinical Applications

Xipamide has established efficacy in several therapeutic areas, with primary indications in:

  • Hypertension (essential hypertension) - as monotherapy or in combination with other antihypertensives

  • Edematous conditions :

    • Cardiac edema caused by decompensation of heart failure

    • Renal edema and chronic renal disease (except in cases of anuria)

    • Hepatic edema caused by cirrhosis

    • Ascites

    • Lymphedema

It is particularly valuable in patients with concurrent hypertension and chronic renal disease, where its continued efficacy despite reduced renal function gives it an advantage over some other diuretics . The usual recommended dosage ranges from 20-40 mg once daily for hypertension, with higher doses (40-80 mg) sometimes used in edematous conditions .

The medication can be administered either as a standalone therapy or as part of a combination regimen with other antihypertensive agents such as beta-blockers, adrenergic neuron-blocking drugs, or methyldopa, where it has demonstrated additive blood pressure-lowering effects .

Research Findings

Antihypertensive Efficacy

Clinical research has established xipamide's effectiveness in managing hypertension. In a notable study using ambulatory intra-arterial monitoring in 18 patients with mild to moderate essential hypertension, a 3-month treatment with xipamide 20 mg once daily resulted in significant improvements :

  • Marked reduction in both systolic and diastolic blood pressure throughout a 24-hour period

  • Statistically significant reductions in systolic blood pressure throughout the entire 24-hour period

  • Statistically significant reductions in diastolic pressure for 19 out of 24 hourly periods

  • No postural hypotension observed during the treatment period

  • A conspicuous lack of side effects compared to other antihypertensive agents

This study concluded that xipamide appeared to be as effective as many beta-adrenoceptor blockers but without their associated side effects, and produced better control of blood pressure throughout the entire day and night . The consistent 24-hour efficacy represents a significant advantage for patients requiring continuous blood pressure management.

Table 3: Comparative Efficacy of Xipamide in Hypertension Management

Xipamide DoseComparable AlternativesClinical Outcome
20-40 mg once dailyBendrofluazide 5 mgSimilar efficacy in blood pressure reduction
20-40 mg once dailyBumetanide 1 mgSimilar efficacy in blood pressure reduction
20-40 mg once dailyHydrochlorothiazide 50 mgSimilar efficacy in blood pressure reduction
20 mg once daily (added to existing regimen)--Further reduction in blood pressure when added to beta-blockers, adrenergic neuron-blocking drugs, and/or methyldopa

Table 4: Concentration Levels Used in Analytical Studies of Xipamide

Study TypeConcentration RangeNotes
Spectrophotometric analysis2.00-6.00 μg/mLUsed in combination with Triamterene for multivariate analysis
Validation mixtures2.00-6.00 μg/mLVarious ratios with Triamterene, as shown in Table 2 of the source

These analytical studies provide important information about the detection and quantification of xipamide in pharmaceutical preparations and potentially in biological samples, supporting both quality control in manufacturing and therapeutic drug monitoring in clinical settings .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator